![molecular formula C20H23NOS B14370320 Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- CAS No. 90280-16-3](/img/structure/B14370320.png)
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For instance, a Cp*Ir complex can be used to facilitate the N-heterocyclization of primary amines with diols . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods
Industrial production of piperidine derivatives often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Additionally, continuous flow reactions using Grignard reagents have been developed to produce various enantioenriched piperidines in good yields and high diastereoselectivities .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of N-oxides back to the parent amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Applications De Recherche Scientifique
Piperidine derivatives are widely used in scientific research due to their diverse biological activities and chemical reactivity. Some key applications include:
Medicinal Chemistry: Piperidine derivatives are used as building blocks in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.
Organic Synthesis: These compounds serve as intermediates in the synthesis of complex organic molecules, including natural products and polymers.
Biological Research: Piperidine derivatives are used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: They are employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperidine, 1-[[(diphenylmethyl)thio]acetyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Phosphorinane: A six-membered ring containing one phosphorus atom.
Uniqueness
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the diphenylmethylthioacetyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and other applications .
Propriétés
Numéro CAS |
90280-16-3 |
|---|---|
Formule moléculaire |
C20H23NOS |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
2-benzhydrylsulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H23NOS/c22-19(21-14-8-3-9-15-21)16-23-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
Clé InChI |
OZGSLYWJCGFHFG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CSC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


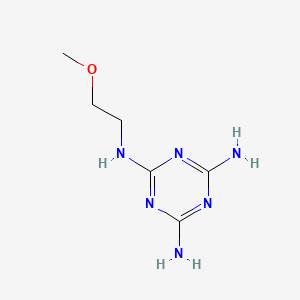
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)
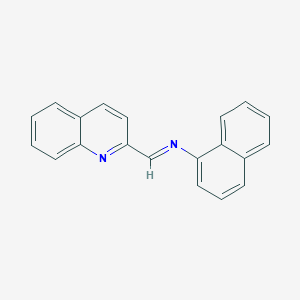
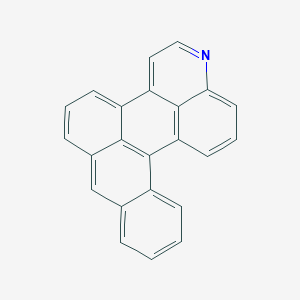
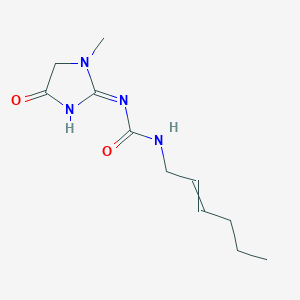


![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
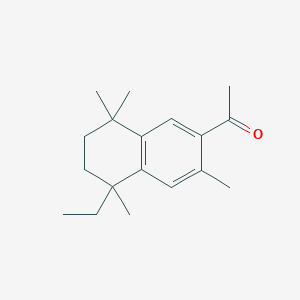
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

